2-Ethyl-5-methylthiazole
Description
Structure
3D Structure
Properties
CAS No. |
19961-53-6 |
|---|---|
Molecular Formula |
C6H9NS |
Molecular Weight |
127.21 g/mol |
IUPAC Name |
2-ethyl-5-methyl-1,3-thiazole |
InChI |
InChI=1S/C6H9NS/c1-3-6-7-4-5(2)8-6/h4H,3H2,1-2H3 |
InChI Key |
YXWWUNNKMJZIOW-UHFFFAOYSA-N |
SMILES |
CCC1=NC=C(S1)C |
Canonical SMILES |
CCC1=NC=C(S1)C |
Synonyms |
2-Ethyl-5-methylthiazole |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Ethyl 5 Methylthiazole and Its Structural Analogs
Classical and Established Synthetic Routes
The construction of the thiazole (B1198619) ring is predominantly achieved through several well-established synthetic strategies. These methods, often involving the condensation of key building blocks, provide versatile pathways to a wide array of substituted thiazoles, including 2-Ethyl-5-methylthiazole.
Hantzsch Thiazole Synthesis and its Adaptations for this compound Precursors
The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most fundamental and widely utilized methods for the preparation of thiazoles. bepls.com The classical approach involves the condensation reaction between an α-haloketone and a thioamide. bepls.com For the specific synthesis of this compound, this would entail the reaction of a suitable α-haloketone with thioacetamide (B46855).
The general mechanism involves the initial S-alkylation of the thioamide by the α-haloketone, forming a thioimino ester intermediate. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, leading to a hydroxythiazoline intermediate. Subsequent dehydration of this intermediate yields the aromatic thiazole ring. The Hantzsch synthesis is versatile, allowing for the introduction of various substituents on the thiazole ring depending on the choice of the starting α-haloketone and thioamide. organic-chemistry.org
Adaptations of the Hantzsch synthesis for preparing precursors to this compound could involve the use of 1-chloro-2-butanone as the α-haloketone, which upon reaction with thioacetamide, would theoretically yield the target compound. The reaction conditions, such as solvent and temperature, can be optimized to improve yields and minimize side products.
Cyclization Reactions involving Thiourea (B124793) and α-Halo Ketones/Esters
A significant variation of the Hantzsch synthesis involves the use of thiourea or its derivatives in place of thioamides. This route is particularly valuable for the synthesis of 2-aminothiazoles. tandfonline.comindiramahavidyalaya.com The reaction proceeds via the condensation of an α-haloketone or α-haloester with thiourea. tandfonline.com
While this method primarily yields 2-aminothiazoles, it is a crucial pathway for obtaining precursors that can be further modified to produce 2-alkylthiazoles. For instance, the resulting 2-aminothiazole (B372263) can undergo deamination reactions to afford the desired 2-unsubstituted or 2-alkyl-substituted thiazole.
A well-documented example of this cyclization is the reaction between ethyl 2-chloroacetoacetate and thiourea or its N-substituted derivatives. This reaction is a cornerstone for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its analogs. researchgate.net The process involves the initial formation of an S-alkylated thiourea intermediate, which then undergoes cyclization and dehydration to form the thiazole ring. The reaction is often carried out in a suitable solvent like ethanol (B145695). researchgate.net
One-pot protocols have been developed to streamline this process, avoiding the isolation of the intermediate α-haloketone. For example, β-keto esters can be halogenated in situ using reagents like tribromoisocyanuric acid in an aqueous medium, followed by the addition of thiourea to yield the corresponding 2-aminothiazole derivatives. indiramahavidyalaya.comthieme-connect.com
| Reactant 1 | Reactant 2 | Product | Reference |
| Ethyl acetoacetate (B1235776) | Thiourea | Ethyl 2-amino-4-methylthiazole-5-carboxylate | organic-chemistry.org |
| Ethyl 2-chloroacetoacetate | Thiourea | Ethyl 2-amino-4-methylthiazole-5-carboxylate | google.com |
The condensation of α-thiocyanatoketones represents another pathway to thiazole derivatives. These reactions can lead to the formation of 2-hydroxythiazoles when cyclized in an aqueous acidic medium or an alkaline solution. tandfonline.com The α-thiocyanatoketones can be prepared from the corresponding α-haloketones.
Furthermore, the reaction of α-thiocyanatoketones with malononitrile (B47326) has been shown to produce 2-(thiazol-2(3H)-ylidene)malononitrile derivatives. sci-hub.se These products can then be subjected to further chemical transformations to introduce different functionalities on the thiazole ring. sci-hub.se
Reaction of Ethyl 2-Chloroacetoacetate with Thiourea Derivatives
Phosphorus Pentasulfide Mediated Cyclizations
Phosphorus pentasulfide (P₂S₅) is a powerful thionating agent that can facilitate the cyclization of various precursors to form thiazoles. This method, often referred to as the Gabriel synthesis, typically involves the reaction of an α-acylaminoketone with P₂S₅. researchgate.net The reaction of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine (B128534) in chloroform (B151607) has been reported to give 5-arylthiazoles in good yields. organic-chemistry.org
Reactions of Thioamides with α-Halo Ketones
This reaction is the quintessential Hantzsch thiazole synthesis and is one of the most direct and widely used methods for preparing a vast array of thiazole derivatives. tandfonline.com The reaction of a thioamide with an α-halocarbonyl compound has been extensively used to synthesize thiazoles with various alkyl, aryl, or heteroaryl groups at the 2-, 4-, and 5-positions. tandfonline.com
To synthesize this compound, propanethioamide would be reacted with an appropriate α-haloketone such as 1-halopropan-2-one. Alternatively, thioacetamide can be reacted with a 3-halo-2-pentanone. The choice of reactants allows for precise control over the substitution pattern of the final thiazole product. An improved process for producing alkyl 4-halomethyl-2-methylthiazole-5-carboxylates involves reacting alkyl 4-(halo)-2-chloroacetoacetate with thioacetamide in acetonitrile (B52724) in the presence of an amine like triethylamine. googleapis.comgoogle.com
| Thioamide | α-Halo Ketone/Ester | Product | Reference |
| Thioacetamide | Ethyl 2-chloroacetoacetate | Ethyl 2-(4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate (after reaction with p-cyanophenol) | google.com |
| Thioacetamide | Ethyl 4,4,4-trifluoro-2-chloroacetoacetate | Ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate | google.com |
Modern and Green Chemistry Approaches in Thiazole Synthesis
Recent advancements in the synthesis of thiazoles have been driven by the principles of green chemistry, which prioritize the development of energy-efficient, environmentally benign processes. bepls.com These modern approaches include one-pot multicomponent reactions, the use of green solvents and catalysts, and energy-efficient methods like microwave and ultrasound irradiation. bepls.comrsc.org Such strategies aim to overcome the limitations of classical methods, which often involve harsh conditions, hazardous materials, and lengthy reaction times. bepls.comrsc.org
The use of mixed aqueous-organic solvent systems is a key aspect of greening one-pot syntheses. A water/tetrahydrofuran (THF) system has been effectively employed for the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate and its derivatives. tandfonline.commdpi.com This solvent combination is advantageous as it can dissolve both polar and non-polar reactants while reducing the reliance on more toxic, volatile organic solvents. tandfonline.com For instance, in the one-pot synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate, a mixture of water and THF is used to facilitate the reaction between ethyl acetoacetate and N-bromosuccinimide (NBS) before the addition of thiourea. tandfonline.com This approach is considered greener and more efficient than conventional methods that use chlorinated solvents like dichloromethane. tandfonline.com
The following table summarizes the optimized conditions for a one-pot synthesis of a thiazole analog.
| Starting Material | Reagents | Solvent System | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| Ethyl acetoacetate | 1. N-Bromosuccinimide (NBS) 2. Thiourea | Water/THF | <0°C, then RT, then 80°C | 2 hrs (bromination), 2 hrs (cyclization) | 72% | tandfonline.com |
| Ethyl acetoacetate | 1. N-Bromosuccinimide (NBS) 2. N,N'-diethylthiourea | Water/THF | -5–0°C, then RT, then 95°C | 1 hr (bromination), 19 hrs (cyclization) | 75% | mdpi.com |
A major focus of green chemistry is the replacement of toxic catalysts and solvents with environmentally benign alternatives. researchgate.net In thiazole synthesis, this includes the use of water as a solvent and biocatalysts like lipase. rsc.orgrsc.org Water is an ideal green solvent due to its availability, non-toxicity, and safety. rsc.org While the poor solubility of organic compounds in water can be a challenge, it can also be exploited to accelerate certain reactions. rsc.org The use of recyclable catalysts, such as magnetically recoverable nanocatalysts, further enhances the green credentials of these synthetic protocols by simplifying catalyst separation and reuse. researchgate.net
Microwave-assisted organic synthesis (MAOS) has become a valuable tool for the rapid and efficient synthesis of heterocyclic compounds, including thiazoles. bepls.comresearchgate.net Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products compared to conventional heating methods. rsc.orgresearchgate.net The synthesis of various thiazole derivatives has been achieved through microwave-assisted multicomponent reactions, often in green solvents like water or ethanol, or even under solvent-free conditions. rsc.orgtandfonline.comingentaconnect.com This technique offers improved energy efficiency and aligns well with the principles of green chemistry. rsc.org
The table below compares conventional and microwave-assisted methods for the synthesis of certain thiazole derivatives.
| Reactants | Method | Solvent | Time | Yield | Reference |
|---|---|---|---|---|---|
| Acetophenone, Iodine, Thiourea | Conventional | - | 12 h | 45-65% | researchgate.net |
| Acetophenone, Iodine, Thiourea | Microwave | DMF | 5-6 min | >70% | researchgate.net |
| Thiocarbohydrazide, Aldehydes, Phenacyl bromides | Conventional | Ethanol | 5-7 h | 55-65% | tandfonline.com |
| Thiocarbohydrazide, Aldehydes, Phenacyl bromides | Microwave | Ethanol | 8-15 min | 85-94% | tandfonline.com |
Ultrasound irradiation is another energy-efficient technique that enhances chemical reactivity in thiazole synthesis. bepls.comwisdomlib.org The application of ultrasonic energy can accelerate reactions, improve yields, and allow for the use of milder reaction conditions. rsc.orgrsc.orgwisdomlib.org This method, known as sonochemistry, promotes the formation of C-S and C-N bonds necessary for the thiazole ring structure. rsc.orgrsc.org Ultrasound-mediated synthesis has been successfully used in one-pot procedures, often in aqueous media, providing a sustainable alternative to traditional methods. rsc.orgrsc.orgmdpi.com For example, an ultrasound-assisted protocol for synthesizing imidazo[2,1-b]thiazoles in water at room temperature resulted in a 97% yield in just four minutes. thieme-connect.com This approach avoids costly and sensitive reagents and is performed under ambient conditions. thieme-connect.comthieme-connect.com
Environmentally Benign Catalysis and Solvent Systems
Green Solvents (e.g., PEG-400)
The use of green solvents is a cornerstone of environmentally benign synthetic chemistry. Poly(ethylene glycol) (PEG-400) has emerged as a promising alternative to volatile organic solvents in the synthesis of thiazole derivatives. Its low toxicity, biodegradability, and recyclability make it an attractive medium.
Research has demonstrated the efficacy of PEG-400 in facilitating the synthesis of 2-aminothiazoles from α-diazoketones and thiourea. ias.ac.in This method proceeds without the need for a catalyst, offering good yields and simplifying the reaction workup. ias.ac.in The reaction of α-bromoketones with thiourea or thioamides in glycerol, another green solvent, also proceeds efficiently at room temperature to produce substituted thiazoles in high yields. uniovi.es
Microwave-assisted synthesis in PEG-400 has also been successfully employed. For instance, the one-pot reaction of acetyl acetone (B3395972) or ethyl acetoacetate with N-bromosuccinimide (NBS) and thiourea under microwave irradiation in PEG-400 yields 1-(2-amino-4-methylthiazol-5-yl)ethanone and ethyl 2-amino-4-methylthiazole-5-carboxylate, respectively. bepls.com Similarly, the synthesis of 5-Bromo-3-ethyl-6-methylimidazo[2,1-b] smolecule.comthiazole has been achieved through the reaction of 2-amino-4-methylthiazole (B167648) with α-bromo aralkyl ketones in PEG-400 under microwave irradiation or thermal heating.
The benefits of using PEG-400 as a solvent are highlighted in the following table:
| Feature | Advantage in Thiazole Synthesis |
| Reaction Medium | Provides a non-volatile and non-toxic environment for the reaction. ias.ac.innih.gov |
| Catalyst-Free | Enables high-yield synthesis of 2-aminothiazoles without the need for a catalyst. ias.ac.in |
| Microwave Compatibility | Facilitates rapid, one-pot syntheses of various thiazole derivatives. bepls.com |
| Recyclability | Can be recovered and reused, reducing waste and cost. uniovi.es |
Mechanochemistry in Thiazole Derivative Synthesis
Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free approach to synthesis, thereby reducing environmental impact. Ball-milling has been successfully applied to the synthesis of thiazole derivatives.
A notable example is the solvent-free mechanochemical synthesis of 2-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine. This method involves ball-milling 2-mercapto-5-methylthiazole with 2-bromoethylamine (B90993) hydrobromide in the presence of potassium carbonate, yielding the target compound in 70% yield after just two hours. This approach presents a significant improvement in terms of environmental factor (E-Factor) compared to traditional solution-phase methods.
| Method | Yield (%) | Purity (%) | E-Factor |
| Hantzsch Cyclization | 68 | 95 | 8.2 |
| One-Pot Synthesis | 62 | 93 | 6.7 |
| Mechanochemical | 70 | 91 | 3.1 |
Multi-Component Reactions for Thiazole Ring Formation
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient for building molecular complexity. Several MCRs have been developed for the synthesis of the thiazole ring.
One such approach involves the acetic acid-mediated domino reaction of thiosemicarbazide (B42300) and various carbonyl compounds to generate thiosemicarbazones in situ. rsc.org Subsequent addition of an arylglyoxal and an active methylene (B1212753) compound leads to the regioselective formation of 2,4,5-trisubstituted thiazoles in high yields. rsc.org This metal-free method is characterized by its short reaction times and simple workup. rsc.org
Another example is the three-component reaction utilizing 2-(2-benzylidene hydrazinyl)-4-methylthiazole as a starting material to synthesize a range of 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole analogues. mdpi.com Furthermore, a one-pot, three-component reaction of 1-iodo-2-nitroarenes with sodium sulfide (B99878) and an aldehyde, catalyzed by copper, provides 2-substituted 1,3-benzothiazoles in good yields. organic-chemistry.org
Synthetic Challenges and Optimization Strategies
Regioselectivity and Byproduct Formation in Thiazole Synthesis
A significant challenge in the synthesis of substituted thiazoles is controlling regioselectivity, particularly when using unsymmetrical starting materials. The reaction of α-bromo-1,3-diketones with thioamides can potentially yield two different regioisomers. However, studies have shown that the reaction of 3,5-dimethyl-1H-pyrazole-1-carbothioamide with unsymmetrical 1,3-diketones under solvent-free conditions proceeds regioselectively to afford 5-acylfunctionalized 2-(1H-pyrazol-1-yl)thiazoles. nih.gov
Byproduct formation is another common issue. For instance, in the palladium-catalyzed direct arylation of 2-ethyl-4-methylthiazole, the formation of a byproduct arising from the coupling at a different position on the thiazole ring has been observed. beilstein-journals.org Optimization of reaction conditions, such as the choice of catalyst, base, and solvent, is crucial to minimize the formation of unwanted byproducts.
Catalyst Efficiency and Alternative Catalytic Systems (e.g., Palladium, Cobalt)
Palladium catalysts are widely used in cross-coupling reactions to form C-C and C-N bonds in the synthesis of thiazole derivatives. Ligand-free Pd(OAc)2 has been shown to be highly efficient in the direct arylation of thiazole derivatives, with catalyst loadings as low as 0.1-0.001 mol% for activated aryl bromides. researchgate.net The use of palladium on carbon (Pd/C) also enables a ligand-free and additive-free synthesis of 2-substituted benzothiazoles under mild, room temperature conditions. organic-chemistry.org
However, the high cost and potential toxicity of palladium have driven research into alternative catalytic systems. Cobalt has emerged as a promising, more earth-abundant alternative. Cobalt-catalyzed methods are being explored for various transformations in heterocyclic chemistry. google.comresearchgate.net Iron-catalyzed tandem cross-dehydrogenative coupling has also been developed for the synthesis of benzimidazoles and benzothiazoles from readily available starting materials. researchgate.net
Purification Methodologies in Synthetic Protocols
The purification of the final thiazole products is a critical step to ensure high purity. Common techniques include recrystallization and chromatography.
Recrystallization from solvents like ethanol/water is often used to purify crude products, yielding high purity compounds. For more complex mixtures or to isolate specific isomers, column chromatography is employed. Normal-phase (NP) chromatography using solvent systems like ethanol/dichloromethane and reverse-phase (RP) chromatography with methanol/water gradients are frequently utilized. nih.gov In some syntheses, a simple filtration and washing with water is sufficient to obtain a pure product, particularly in one-pot procedures where the product precipitates from the reaction mixture. mdpi.com
The choice of purification method depends on the physical properties of the target compound and the nature of the impurities present.
Mechanistic Organic Reactions and Derivatization Chemistry of 2 Ethyl 5 Methylthiazole
Fundamental Reactivity of the Thiazole (B1198619) Ring System
The chemical behavior of the thiazole ring is dictated by the interplay of the electron-donating character of the sulfur atom and the electron-withdrawing nature of the nitrogen atom. pharmaguideline.com This results in a system where C5 is the most electron-rich position, C2 is the most electron-deficient, and C4 is relatively neutral. pharmaguideline.com The presence of electron-donating alkyl groups, such as the ethyl group at C2 and the methyl group at C5, further enhances the nucleophilicity of the ring. analis.com.my
Electrophilic Substitution: Electrophilic substitution reactions on the thiazole ring preferentially occur at the C5 position, which has the highest electron density. pharmaguideline.comnumberanalytics.com The presence of an electron-donating substituent at the C2 position, like the ethyl group in 2-Ethyl-5-methylthiazole, further facilitates electrophilic attack at C5. pharmaguideline.com However, since the C5 position is already substituted with a methyl group, electrophilic attack would target the C4 position, provided the reaction conditions are harsh enough to overcome the lower intrinsic reactivity of this site. Typical electrophilic substitution reactions for thiazoles include halogenation, nitration, and Friedel-Crafts acylation. numberanalytics.com
Direct C-H arylation, a modern cross-coupling method, has been effectively applied to thiazole derivatives. Palladium-catalyzed direct arylation of 2-alkylthiazoles, for instance, occurs selectively at the C5 position. researchgate.net For this compound, this reaction would not be a simple substitution but could potentially lead to more complex products under forcing conditions.
Table 1: General Reactivity of the Thiazole Ring in Substitution Reactions
| Reaction Type | Preferred Position | Influence of Substituents on this compound |
|---|---|---|
| Electrophilic Substitution | C5 > C4 pharmaguideline.comnumberanalytics.com | The ethyl group at C2 and methyl group at C5 are electron-donating, activating the ring. With C5 blocked, attack would occur at C4 under more stringent conditions. analis.com.my |
| Nucleophilic Substitution | C2 > C4 > C5 pharmaguideline.comias.ac.in | Unlikely on the parent compound. Requires a leaving group to be installed on the ring first. numberanalytics.com |
Oxidation Pathways and Derivative Formation
The thiazole ring and its alkyl substituents can undergo oxidation under various conditions. The sulfur atom can be oxidized to a sulfoxide (B87167) or a sulfone, although this generally requires strong oxidizing agents. More commonly, the alkyl side chains are susceptible to oxidation.
For instance, the methyl group at the C5 position of this compound could be oxidized to a carboxylic acid. This transformation is a known pathway for alkyl-substituted heterocycles. dtu.dk Similarly, the 2-methyl group of 2,4-dimethylthiazole-5-carboxylic acid has been shown to be oxidized to a dicarboxylic acid dichloride by treatment with thionyl chloride. rsc.org The oxidation of the methyl group on similar thiazole carboxylates can also be achieved using reagents like potassium permanganate (B83412) or hydrogen peroxide. smolecule.com The ethyl group at C2 could also be oxidized, potentially at the benzylic-like position, to form a ketone or, with cleavage, a carboxylic acid.
A key derivatization pathway involves the selective bromination of the methyl group using N-bromosuccinimide (NBS) to form a bromomethyl derivative, which is a versatile intermediate for further functionalization.
Table 2: Potential Oxidation Products of this compound
| Reagent | Site of Reaction | Potential Product |
|---|---|---|
| Potassium Permanganate (KMnO₄) | C5-Methyl Group | 2-Ethyl-4-methylthiazole-5-carboxylic acid smolecule.com |
| N-Bromosuccinimide (NBS) | C5-Methyl Group | 5-(Bromomethyl)-2-ethyl-4-methylthiazole |
| Thionyl Chloride (SOCl₂) | C2-Ethyl & C5-Methyl Groups | Potential for oxidation to acid chlorides under harsh conditions rsc.org |
Reduction Reactions and Ring Modifications
Reduction reactions can target either the substituents or the thiazole ring itself. The aromatic thiazole ring is generally resistant to reduction. ias.ac.in However, functional groups attached to the ring can be readily reduced.
For example, if the C5-methyl group were first oxidized to a carboxylate and then esterified, the resulting ester could be reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄). smolecule.com This is exemplified by the reduction of 4-ethyl-5-methylthiazole (B12124548) acetate (B1210297) with LiAlH₄ to yield 4-methyl-5-thiazoleethanol. scentree.co Similarly, a nitro group, if introduced onto the ring, can be reduced to an amino group.
Functional Group Transformations and Derivatization
Derivatization chemistry expands the synthetic utility of the this compound core by introducing reactive functional groups. taylorandfrancis.com The most common handles for such transformations are amino and carboxylate moieties, which can be installed via reactions like nitration followed by reduction, or oxidation of alkyl groups, respectively. tandfonline.comtandfonline.com
Once a carboxylate group is introduced, for example by oxidation of the C5-methyl group to form 2-ethyl-4-methylthiazole-5-carboxylic acid, it can undergo typical carboxylic acid reactions. sigmaaldrich.com These include esterification with alcohols under acidic conditions or conversion to an acyl chloride followed by reaction with amines to form amides. rsc.orgevitachem.com
If an amino group is introduced, the resulting aminothiazole becomes a versatile precursor for a wide range of derivatives. researchgate.netacs.org 2-Aminothiazoles can react with various carbonyl compounds, chloroacetyl chloride, and other electrophiles to build more complex heterocyclic systems. researchgate.net
An amino group on the thiazole ring, for instance at the C4 position of a this compound derivative, can act as a nucleophile and react with various electrophiles. smolecule.comevitachem.com The reactivity of aminothiazoles is complex; they can react either at the exocyclic amino nitrogen or at the C5 position of the ring, behaving as an enamine. researchgate.net
Studies on 2-aminothiazoles have shown that reaction with highly reactive electrophiles can lead to C-alkylation at the C5 position. researchgate.net However, with common electrophiles like acyl chlorides or aldehydes, the reaction typically occurs at the nucleophilic exocyclic amino group. researchgate.net For example, a hypothetical 4-amino-2-ethyl-5-methylthiazole could react with an acyl chloride to form an N-acylated derivative or with an aldehyde to form a Schiff base. researchgate.net These reactions are fundamental in the synthesis of medicinally important thiazole derivatives. tandfonline.comtandfonline.com
Table 3: Examples of Reactions of Amino-Thiazole Derivatives with Electrophiles
| Amino-Thiazole Derivative | Electrophile | Reaction Type | Product Type |
|---|---|---|---|
| 2-Aminothiazole (B372263) | Aromatic Aldehydes | Condensation | Schiff Base pharmaguideline.com |
| 2-Amino-4-arylthiazole | Chloroacetic Acid | Cyclocondensation | Imidazo[2,1-b]thiazol-6(5H)-one |
| Ethyl 2-aminothiazole-5-carboxylate | Aldehydes/Ketones | Condensation | Imines evitachem.com |
| 2-Aminothiazole | Benzofuroxan (Superelectrophile) | SEAr / Nucleophilic Addition | C-bonded σ-adduct or N-adduct researchgate.netresearchgate.net |
Reactions Involving Amino and Carboxylate Moieties
Condensation Reactions with Aldehydes and Ketones (Schiff Bases, Imines)
The amino group on the thiazole ring can participate in condensation reactions with aldehydes and ketones to form Schiff bases or imines. smolecule.comnih.gov These reactions are significant in medicinal chemistry for the synthesis of various derivatives. smolecule.com For example, Schiff bases have been synthesized by reacting ethyl 2-amino-4-methylthiazole-5-carboxylate with different aldehydes. smolecule.com The formation of these imines typically occurs under specific reaction conditions, which may include the use of a catalyst, a particular pH range, and specific solvents and temperatures. nih.gov
One study detailed the synthesis of Schiff's bases by reacting substituted 2-aminobenzothiazole (B30445) with ethyl 2-(4-formyl-3-hydroxyphenyl)-4-methylthiazole-5-carboxylate in methanol. orientjchem.org The reaction mixture was heated overnight, and the completion of the reaction was monitored by thin-layer chromatography. orientjchem.org Another example involves the synthesis of ethyl 2-(arylidine amino)-4-methylthiazole-5-carboxylate from ethyl 2-amino-4-methyl thiazole-5-carboxylate and substituted aromatic aldehydes in the presence of a catalytic amount of benzoyl peroxide. wjpr.net
These Schiff bases can be further utilized in cyclocondensation reactions. For instance, reaction with chloroacetyl chloride in the presence of triethylamine (B128534) can yield 2-(3-chloro-2-(arylidine)-4-oxazetidine-1-yl)-4-methylthiazole-5-carboxylate derivatives. wjpr.net
Formation of Complex Heterocyclic Systems
The thiazole nucleus serves as a versatile building block for the construction of more complex heterocyclic systems.
Imidazo[2,1-b]thiazoles, which contain a fused five-membered heterocyclic ring system with a bridgehead nitrogen and a sulfur atom, are known for their significant biological activities. mdpi.com One synthetic route to these compounds involves the reaction of ethyl 2-amino-4-methylthiazole-5-carboxylate with α-bromo aralkyl ketones (phenacyl bromides). researchgate.net This reaction can be carried out using microwave assistance in the presence of a green reaction medium and catalyst like polyethylene (B3416737) glycol-400 (PEG-400). researchgate.net Another approach is the Vilsmeier reaction on an imidazo[2,1-b]thiazole (B1210989), which can be prepared from 2-amino-5-methylthiazole (B129938) and a substituted 2-bromo-1-phenylethanone. nih.gov A one-pot synthesis of imidazo[2,1-b]thiazole derivatives has also been developed via a Groebke–Blackburn–Bienaymé reaction. mdpi.com Furthermore, a highly efficient one-pot synthesis of imidazo[2,1-b]thiazole derivatives can be achieved through a ring-opening and ring-closing reconstruction of imidazo[2,1-b] researchgate.netCurrent time information in Bangalore, IN.researchgate.netthiadiazoles with phenylacetylene. rsc.org
Thiazolylcarboxamide derivatives can be synthesized from ethyl 2-amino-4-methylthiazole-5-carboxylate. One method involves the reaction with substituted carbonyl chlorides at 0 °C, resulting in excellent yields. researchgate.net Another protocol for synthesizing N-(4-(2-benzylthiazol-4-yl)phenyl)-2-benzyl-4-methylthiazole-5-carboxamide derivatives utilizes EDC-HOBt coupling in DMF. researchgate.net However, attempts to synthesize these compounds by refluxing ethyl 2-benzyl-4-methylthiazole-5-carboxylate with 2-methyl/substitutedbenzyl-4-(4-aminophenyl) thiazole in absolute ethanol (B145695) were unsuccessful. researchgate.net
The construction of molecules containing two or more heterocyclic rings, such as bis-thiazoles and thiazole-triazole hybrids, is an active area of research.
Bis-thiazoles: The synthesis of bis-thiazole derivatives has been reported, and their biological activities have been investigated. tandfonline.com
Thiazole-Triazole Hybrids: A library of thiazole-1,2,3-triazole hybrids has been synthesized using a 1,3-dipolar cycloaddition reaction (click reaction). ajgreenchem.comajgreenchem.com The synthesis starts with ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, which is treated with propargyl bromide to form an alkyne intermediate. ajgreenchem.comajgreenchem.com This intermediate then undergoes a click reaction to produce the thiazole-triazole hybrids. ajgreenchem.comajgreenchem.com Additionally, novel 2-(1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles have been synthesized in high yields. mdpi.com
Thiazole esters and hydrazides are important intermediates for further synthetic modifications. For instance, ethyl 2-amino-4-methylthiazole-5-carboxylate can be converted to its corresponding acid hydrazide by reaction with hydrazine (B178648) hydrate. This hydrazide can then be condensed with aromatic or heterocyclic aldehydes to yield arylidine derivatives. It can also be reacted with isocyanates or isothiocyanates to form semicarbazides and thiosemicarbazides, respectively.
Another example involves the synthesis of 5-methyl-2-(pyridine-3-yl)thiazole-4-carbohydrazide from the corresponding ethyl ester. acs.org This hydrazide can then be condensed with aromatic aldehydes to produce a series of target compounds. acs.org Furthermore, the synthesis of 2-(2-(arylidene)hydrazinyl)thiazole-4-carbohydrazides has been accomplished through a multistep sequence starting from thiazole esters. researchgate.net
Construction of Bis-heterocycles (e.g., Bis-thiazoles, Thiazole-Triazole Hybrids)
Role as a Chemical Intermediate in Advanced Organic Synthesis
This compound and its derivatives are valuable intermediates in advanced organic synthesis. Ethyl 2-amino-4-methylthiazole-5-carboxylate, for example, is a building block for preparing biologically important and medicinally useful agents. tandfonline.com It serves as an intermediate in the synthesis of 4-methyl-5-formylthiazole, a key component for the synthesis of the antibiotic cefditoren (B193786) pivoxil. tandfonline.com
The versatility of the thiazole ring allows for a wide range of chemical modifications, making it a crucial scaffold in the development of new compounds. jocpr.com For instance, 2-methylthiazole-5-carbaldehyde (B182251) is used as a raw material for synthesizing catalysts, pharmaceutical intermediates, and pesticides. The ability to introduce various substituents at different positions on the thiazole ring enables the fine-tuning of the molecule's properties for specific applications. smolecule.com
Advanced Spectroscopic and Analytical Characterization of 2 Ethyl 5 Methylthiazole
Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy of 2-Ethyl-5-methylthiazole provides distinct signals corresponding to the different sets of protons in the molecule. The analysis, typically conducted in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals characteristic chemical shifts (δ) and coupling patterns. The ethyl group protons typically appear as a quartet and a triplet, while the methyl group and the thiazole (B1198619) ring proton each produce a singlet.
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Thiazole-H | ~7.35 | Singlet | - |
| -CH₂- (Ethyl) | ~2.9 | Quartet | ~7.5 |
| -CH₃ (Methyl) | ~2.4 | Singlet | - |
| -CH₃ (Ethyl) | ~1.35 | Triplet | ~7.5 |
This table presents typical ¹H NMR data for this compound. Actual values may vary slightly depending on the solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.
| Carbon Assignment | Chemical Shift (δ) ppm |
| C2 (Thiazole ring) | ~165 |
| C4 (Thiazole ring) | ~148 |
| C5 (Thiazole ring) | ~129 |
| -CH₂- (Ethyl) | ~24 |
| -CH₃ (Methyl) | ~15 |
| -CH₃ (Ethyl) | ~14 |
This table presents typical ¹³C NMR data for this compound. Actual values may vary slightly depending on the solvent and experimental conditions.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns.
Electron Ionization Mass Spectrometry (EI-MS) and Fragmentation Patterns
In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation of the molecule. The resulting mass spectrum displays the molecular ion peak (M⁺) and a series of fragment ion peaks, which serve as a "fingerprint" for the compound. nist.gov For this compound (molecular weight: 127.21 g/mol ), the molecular ion peak is observed at an m/z of 127. nih.gov
Key fragmentation pathways often involve the loss of small, stable molecules or radicals. A prominent fragmentation pattern for this compound involves the cleavage of the ethyl group. The loss of a methyl radical (•CH₃) from the molecular ion results in a significant peak at m/z 112. Subsequent loss of an ethylene (B1197577) molecule (C₂H₄) from the molecular ion leads to a fragment at m/z 99. Another characteristic fragment is observed at m/z 85, corresponding to the thiazole ring with a methyl group after the loss of the entire ethyl group.
| m/z | Proposed Fragment |
| 127 | [M]⁺ (Molecular Ion) |
| 112 | [M - CH₃]⁺ |
| 99 | [M - C₂H₄]⁺ |
| 85 | [M - C₂H₅]⁺ |
This table outlines the major fragments observed in the EI-MS of this compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to four or more decimal places. This precision allows for the determination of the elemental composition of a molecule and its fragments. nih.gov For this compound (C₆H₉NS), the calculated exact mass is 127.04557 Da. nih.gov HRMS analysis can confirm this elemental composition, distinguishing it from other compounds with the same nominal mass but different chemical formulas. rsc.org This technique is crucial for unambiguous compound identification. rsc.org
Liquid Chromatography-Mass Spectrometry (LC/MS-IT-TOF)
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. technologynetworks.com The use of an Ion Trap (IT) combined with a Time-of-Flight (TOF) mass analyzer (LC/MS-IT-TOF) offers significant advantages, including the ability to perform MSⁿ experiments for detailed structural elucidation and high-resolution mass measurements. rsc.orgtechnologynetworks.com This hyphenated technique is particularly useful for analyzing complex mixtures and for confirming the identity of target compounds like this compound in various matrices. nih.govrsc.org The combination of retention time from the LC and the precise mass and fragmentation data from the MS provides a high degree of confidence in the analytical results. technologynetworks.com
Vibrational and Electronic Spectroscopy
Spectroscopic techniques are fundamental in elucidating the structural features of molecules. For this compound, vibrational and electronic spectroscopy provide insights into its bond structures and electron systems.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific structural components, including the thiazole ring and its alkyl substituents.
While a specific, publicly available experimental spectrum is not detailed in the search results, the expected characteristic vibrational frequencies can be inferred based on the known absorptions for thiazole derivatives and alkyl groups. Key absorptions would include C-H stretching from the ethyl and methyl groups, as well as C=N, C=C, and C-S stretching vibrations intrinsic to the thiazole ring. Theoretical studies, often employing Density Functional Theory (DFT), are commonly used to calculate and assign these vibrational frequencies for thiazole compounds. researchgate.net
Table 1: Expected Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Alkyl C-H | Symmetric/Asymmetric Stretching | 2850 - 3000 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Thiazole Ring C=N | Stretching | 1600 - 1650 |
| Thiazole Ring C=C | Stretching | 1500 - 1600 |
| Alkyl C-H | Bending | 1375 - 1465 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For heteroaromatic compounds like this compound, the absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The primary electronic transitions observed in such systems are typically π → π* and n → π*. The thiazole ring's conjugated system of double bonds and the non-bonding electrons on the nitrogen and sulfur atoms are responsible for these absorptions. The specific wavelength of maximum absorbance (λmax) is a key characteristic used for both qualitative and quantitative analysis.
Table 2: Typical Electronic Transitions for Thiazole Derivatives
| Transition Type | Description |
|---|---|
| π → π* | Excitation of an electron from a π bonding orbital to a π* antibonding orbital. |
Chromatographic Separation and Identification Techniques
Chromatographic methods are essential for separating this compound from complex mixtures and for its subsequent identification and quantification.
Gas Chromatography (GC) for Volatility and Separation
Gas Chromatography (GC) is the premier technique for the analysis of volatile and semi-volatile compounds such as this compound. nist.gov The compound's volatility allows it to be transported through a capillary column by an inert carrier gas. Separation is achieved based on the compound's differential partitioning between the mobile phase (carrier gas) and the stationary phase (a high-boiling liquid coated on the column walls).
A key parameter in GC is the Kovats Retention Index (RI), which normalizes retention times relative to those of n-alkane standards. This allows for inter-laboratory comparison of GC data. Experimental RI values for this compound have been determined on different types of stationary phases, reflecting its elution behavior under various conditions. nih.gov
Table 3: Experimental Kovats Retention Index for this compound
| Column Type | Retention Index (RI) |
|---|---|
| Standard Non-Polar | 974, 1001, 1004 |
| Standard Polar | 1388 |
Data sourced from the NIST Mass Spectrometry Data Center. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that couples the separation power of GC with the detection capabilities of mass spectrometry. It is the definitive method for the structural elucidation and quantification of this compound in a sample. After the compound is separated by the GC column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This process generates a molecular ion (M⁺) and a series of characteristic fragment ions.
The resulting mass spectrum is a unique "fingerprint" of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its fragments. For this compound (molecular weight 127.21 g/mol nih.gov), the molecular ion peak would appear at m/z 127. The fragmentation pattern would provide further structural confirmation, involving the loss of alkyl groups from the thiazole ring. This technique is used for both qualitative (identification) and quantitative analysis. europa.eu
Headspace Solid-Phase Microextraction (HS-SPME) is a modern, solvent-free sample preparation technique ideal for extracting volatile organic compounds (VOCs) from solid or liquid samples prior to GC-MS analysis. mdpi.comchromatographyonline.comd-nb.info The method involves exposing a fused silica (B1680970) fiber coated with a sorbent material (e.g., Carboxen/Polydimethylsiloxane) to the headspace (the gas phase above the sample) d-nb.info. Volatile analytes, like this compound, partition from the sample matrix into the headspace and are adsorbed onto the fiber. The fiber is then transferred to the GC injector for thermal desorption and analysis.
A notable application of this technique was in a study identifying volatile metabolic markers in cabbage. jmb.or.kr Researchers used HS-SPME-GC-MS to analyze the VOCs emitted by fresh and bacterially-infected cabbage. The study successfully identified this compound as a key volatile marker characteristic of fresh cabbage, allowing it to be distinguished from cabbage infected with the soft-rot-causing bacterium Pectobacterium carotovorum subsp. carotovorum. jmb.or.kr This research demonstrates the high sensitivity and specificity of the HS-SPME-GC-MS method for analyzing this compound in complex food matrices. jmb.or.kr
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-butenyl isothiocyanate |
| 2,3-butanediol |
| Ethyl acetate (B1210297) |
| Benzeneethanol |
| 2-methylazetidine |
Multidimensional Gas Chromatography-Mass Spectrometry-Olfactometry (MDGC-MS-O)
Multidimensional gas chromatography (MDGC) is a powerful analytical technique that provides enhanced separation efficiency for the advanced characterization of volatile and semi-volatile compounds in complex samples, such as food and beverages. monash.edu This method is particularly valuable when analyzing trace components in a complex matrix. chromatographyonline.com The technique utilizes two or more gas chromatography columns in series, often with different stationary phases, to resolve compounds that would otherwise co-elute in a single-column separation. researchgate.net
In the context of this compound, a key aroma compound, MDGC is often hyphenated with both mass spectrometry (MS) for definitive identification and olfactometry (O) for sensory characterization. nih.govnih.gov This integrated approach, MDGC-MS-O, allows for the isolation of a specific target analyte, like this compound, from a complex volatile profile. researchgate.netnih.gov The process typically involves an initial separation on a primary column. A specific segment (a "heart-cut") of the eluent containing the compound of interest is then transferred to a second column with a different selectivity for further separation. researchgate.netnih.gov
This two-dimensional separation is crucial for resolving trace compounds from overlapping matrix components, which is a common challenge in food flavor analysis. nih.govresearchgate.net Following the second separation, the eluent is split, with one portion directed to the MS detector for structural identification and the other to an olfactometry port where a human assessor can detect and describe the odor. researchgate.netnih.gov This dual detection is fundamental for correlating a specific chemical structure with its sensory impact. nih.gov While specific studies focusing solely on this compound using MDGC-MS-O are not detailed in the provided results, the technique's application is well-established for analyzing aroma-active compounds in matrices where this thiazole derivative is prevalent, such as thermally processed foods. researchgate.net
Elemental Compositional Analysis (CHNS)
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) within a molecule. This method is crucial for verifying the empirical formula of a synthesized compound and assessing its purity. acs.orgmeasurlabs.com For thiazole derivatives, CHNS analysis is a standard characterization method reported in numerous synthetic chemistry studies. heteroletters.orgresearchgate.netmdpi.com
The analysis is typically performed using a CHNS analyzer, which subjects the sample to high-temperature dynamic flash combustion in an oxygen-rich atmosphere. measurlabs.comthermofisher.com This process converts the elements into their respective gaseous oxides (CO₂, H₂O, N₂, SO₂). These gases are then separated by a gas chromatography column and quantified by a thermal conductivity detector (TCD). thermofisher.com
The theoretical elemental composition of this compound, based on its molecular formula C₆H₉NS, can be calculated and serves as a benchmark for experimental results. nist.gov
Table 1: Theoretical Elemental Composition of this compound This table is interactive. Click on the headers to sort the data.
| Element | Symbol | Atomic Mass ( g/mol ) | Count in Molecule | Total Mass ( g/mol ) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 6 | 72.066 | 56.65 |
| Hydrogen | H | 1.008 | 9 | 9.072 | 7.13 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 11.01 |
| Sulfur | S | 32.06 | 1 | 32.060 | 25.20 |
| Total | | | | 127.205 | 100.00 |
Experimental data from CHNS analysis of a sample of this compound would be compared against these theoretical values to confirm its identity and purity. heteroletters.org
Solid-State Characterization (e.g., Powder X-ray Diffraction)
Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique widely used for the characterization of crystalline solid materials. creative-biostructure.commdpi.com It provides information about the crystal structure, phase composition, and degree of crystallinity of a substance. creative-biostructure.commalvernpanalytical.com The method works by irradiating a powdered sample with X-rays and measuring the scattering intensity as a function of the scattering angle. The resulting diffraction pattern is a unique fingerprint of a specific crystalline solid. mdpi.com
While PXRD is a powerful tool, its application to this compound is conditional, as the compound is a liquid at standard temperature and pressure. nist.gov However, the technique becomes relevant under specific circumstances. If this compound is crystallized at low temperatures, PXRD could be used to study its solid-state structure. Furthermore, the technique is extensively applied to characterize crystalline derivatives, salts, or co-crystals involving thiazole moieties. researchgate.netresearchgate.net
Determining the crystal structure of organic compounds from powder data can be challenging but has been made more accessible through the development of direct-space structure solution methods. researchgate.netnih.gov For many organic materials, particularly in the pharmaceutical industry, obtaining single crystals suitable for single-crystal X-ray diffraction is difficult, making PXRD an essential alternative for solid-state structural analysis. mdpi.comresearchgate.net In studies of other thiazole-containing compounds, PXRD has been successfully used to determine the crystal structure and analyze intermolecular interactions, which govern the material's bulk properties. researchgate.netresearchgate.netnih.gov
Computational Chemistry and Theoretical Studies of 2 Ethyl 5 Methylthiazole
Quantum Chemical Calculations (Density Functional Theory - DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become instrumental in understanding the molecular properties of various compounds, including 2-Ethyl-5-methylthiazole. These theoretical studies provide insights into the molecule's geometry, electronic structure, and reactivity.
Molecular Geometry Optimization
For analogous thiazole (B1198619) derivatives, studies have shown that the C-S bond lengths are typically in the range of 1.71–1.73 Å, and the C-N bond length within the ring is approximately 1.32–1.34 Å. The ethyl group's rotational freedom contributes to the molecule's conformational flexibility. Quantum chemical calculations for similar molecules, like ethyl methyl ketone, have been performed at levels of theory such as MP2/6-311++G(d,p) to analyze stable conformers. aip.org
Electronic Structure Analysis
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. dergipark.org.tr The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. dergipark.org.tr For thiazole derivatives, the HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally corresponds to higher reactivity. rjpbcs.com
In a study on a related compound, ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate, DFT calculations at the B3LYP/6-311++G(d,p) level were used to determine the HOMO and LUMO energies. researchgate.net For 4-(azidomethyl)-2-(1-methylethyl)thiazole, the HOMO-LUMO gap was found to be 4.2 eV, indicating moderate reactivity. vulcanchem.com Another study on thiazole derivatives used the B3LYP/6-31G* level of theory for geometry optimization to analyze the frontier molecular orbitals. rdd.edu.iq
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Method/Basis Set | Reference |
|---|---|---|---|---|---|
| 4-(Azidomethyl)-2-(1-methylethyl)thiazole | - | - | 4.2 | - | vulcanchem.com |
| Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate | - | - | - | B3LYP/6-311++G(d,p) | researchgate.net |
| 4-methyl thiazole | - | - | 12.63 | - | rjpbcs.com |
| 2,5-Methyl thiazole | - | - | 12.464 | - | rjpbcs.com |
The HOMO-LUMO energy gap (ΔE) is directly related to the global chemical reactivity descriptors of a molecule. ijarset.com Global hardness (η) and global softness (S) are measures of the molecule's resistance to change in its electron distribution. gsconlinepress.com A larger energy gap corresponds to a harder, less reactive molecule, while a smaller energy gap indicates a softer, more reactive molecule. rjpbcs.comgsconlinepress.com
These parameters can be calculated from the HOMO and LUMO energies using the following approximations:
Hardness (η) ≈ (ELUMO - EHOMO) / 2
Softness (S) = 1 / (2η) mdpi.com
For instance, in a study of pyridazine (B1198779) derivatives, a molecule with a lower hardness value (1.83 eV) and a smaller energy gap (3.66 eV) was considered more reactive. gsconlinepress.com
| Parameter | Value | Reference |
|---|---|---|
| Energy Gap (ΔE) | 3.66 eV | gsconlinepress.com |
| Global Hardness (η) | 1.83 eV | gsconlinepress.com |
Mulliken population analysis is a method used to calculate the partial atomic charges on the atoms within a molecule, providing insight into the charge density distribution. researchgate.netchemrxiv.org These calculations help in understanding the electrostatic potential and identifying the electrophilic and nucleophilic sites in the molecule.
In thiazole derivatives, the nitrogen and sulfur atoms are generally regions of negative charge, while the hydrogen atoms typically carry a positive charge. researchgate.net For example, in a study of a coumarin (B35378) derivative, Mulliken atomic charges were calculated using the B3LYP/6-311++G(d,p) level of theory. mjcce.org.mk The distribution of these charges is crucial for understanding intermolecular interactions. researchgate.net
Mulliken Atomic Charges and Charge Density Distribution
Spectroscopic Parameter Prediction (e.g., Predicted Chemical Shifts for NMR, UV-Vis Spectra)
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic parameters of molecules. These predictions are crucial for interpreting experimental data and confirming molecular structures.
While specific, detailed computational studies predicting the NMR and UV-Vis spectra exclusively for this compound are not extensively documented in the surveyed literature, the methodologies are well-established through studies on analogous thiazole derivatives. For instance, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been successfully used to determine the molecular structure and vibrational spectra of compounds like Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate researchgate.net. Similarly, Time-Dependent DFT (TD-DFT) methods are applied to predict electronic transitions and UV-Vis absorption spectra researchgate.net.
For a related compound, Ethyl 2-formylthiazole-4-carboxylate, ¹H and ¹³C NMR chemical shifts have been detailed, showcasing the distinct signals expected from the functional groups on a thiazole ring . Computational models for similar thiazoles have also been used to predict infrared (IR) spectral features, which align with experimental findings . UV-visible spectroscopy simulations on related structures help in understanding the charge-transfer possibilities within the molecule acs.orgresearchgate.net.
Table 1: Example of Predicted Spectroscopic Data for an Analogous Thiazole Derivative (Ethyl 2-formylthiazole-4-carboxylate) This table illustrates the type of data generated through computational and experimental spectroscopic analysis for a similar molecule, as specific predicted data for this compound is not available in the cited sources.
| Parameter | Value (for Ethyl 2-formylthiazole-4-carboxylate) | Technique |
| ¹H NMR Signal (Formyl proton) | δ 10.08 ppm | ¹H NMR (400 MHz, CDCl₃) |
| ¹H NMR Signal (Thiazole C5-H) | δ 8.53 ppm | ¹H NMR (400 MHz, CDCl₃) |
| ¹³C NMR Signal (Formyl carbonyl) | δ 190.1 ppm | ¹³C NMR (125 MHz, CDCl₃) |
| ¹³C NMR Signal (Ester carbonyl) | δ 164.2 ppm | ¹³C NMR (125 MHz, CDCl₃) |
| IR Absorption (Formyl C=O) | 1,700–1,710 cm⁻¹ | Infrared Spectroscopy |
| IR Absorption (Ester C=O) | 1,740–1,750 cm⁻¹ | Infrared Spectroscopy |
Stability and Reactivity Prediction
The stability and reactivity of a molecule can be effectively predicted using quantum chemical calculations that determine its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity ajchem-a.com.
Theoretical studies on related heterocyclic compounds, such as 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, have utilized DFT calculations to determine these parameters and have shown that such compounds possess good kinetic stability ajchem-a.com. For other thiazole derivatives, reactivity parameters derived from ionization potential and electron affinity have also been assessed rsc.org. These calculations help in understanding the molecule's susceptibility to electrophilic or nucleophilic attack.
Table 2: Example of Calculated Reactivity Descriptors for a Related Thiazole Derivative This table is illustrative of the types of parameters calculated to predict stability and reactivity, based on methodologies applied to other heterocyclic compounds, as specific data for this compound was not found.
| Parameter | Description | Significance | Reference for Methodology |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate an electron. | researchgate.netbiolscigroup.us |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept an electron. | researchgate.net |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | A large gap implies high stability and low reactivity. | ajchem-a.com |
| Ionization Potential (I) | Energy required to remove an electron | Related to the EHOMO. | rsc.org |
| Electron Affinity (A) | Energy released when an electron is added | Related to the ELUMO. | rsc.org |
Molecular Electrostatic Surface Potential (MESP) Analysis
Molecular Electrostatic Surface Potential (MESP) analysis is a computational method used to visualize the charge distribution on the surface of a molecule, thereby predicting its reactive sites ymerdigital.com. The MESP map displays regions of varying electrostatic potential, where red indicates negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates positive potential (electron-poor, susceptible to nucleophilic attack) ymerdigital.comchemrxiv.org.
For heterocyclic molecules, MESP analysis is crucial for explaining intermolecular interactions like hydrogen bonding and identifying sites for chemical reactions ajchem-a.comrsc.org. In studies of 1,3,4-thiadiazole (B1197879) derivatives, MESP calculations revealed that negative potential is typically located over the nitrogen atoms of the ring, marking them as the primary sites for electrophilic attack rsc.org. The positive regions were often found on -NH groups rsc.org. Based on the structure of this compound, it is predictable that the nitrogen atom in the thiazole ring would be an electron-rich center, while the hydrogen atoms of the ethyl and methyl groups would be electron-deficient.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are essential computational techniques that provide insights into the three-dimensional structure, conformational flexibility, and interactive behavior of molecules over time.
The conformational flexibility of this compound, particularly the rotation of the ethyl group, can be studied using molecular mechanics and molecular dynamics (MD) simulations. These methods calculate the potential energy of different conformers to identify the most stable arrangements.
While specific conformational analysis of this compound is not detailed in the provided sources, studies on analogous thiazole carboxylates show that computational models can predict dihedral angles and identify rotational isomers with small energy differences . For example, research on 1-(5-methylthiazol-2-yl)-3-phenylthiourea has explored its conformational polymorphs, highlighting the role of intramolecular hydrogen bonds in determining packing patterns acs.org. MD simulations on other thiazole derivatives have been used to understand their binding interactions with proteins, which are heavily influenced by the molecule's conformational possibilities researchgate.net.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex jocpr.com. This method is widely used in drug discovery to understand how a molecule might interact with a biological target.
Numerous docking studies have been performed on various thiazole derivatives to explore their potential as therapeutic agents. For instance, novel thiazole molecules have been docked against human pancreatic α-amylase, and 5-methylthiazole (B1295346) derivatives have been studied for their interaction with the COX-1 enzyme's active site atmiyauni.ac.inmdpi.com. These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding affinity atmiyauni.ac.inmdpi.com. Docking studies of other thiazole-containing compounds have identified interactions with target proteins implicated in cancer and neurological disorders tandfonline.comnih.govresearchgate.net. Although no specific docking studies for this compound were found, these examples demonstrate the utility of the method for this class of compounds.
Table 3: Summary of Docking Studies on Various Thiazole Derivatives
| Thiazole Derivative | Biological Target | Key Findings | Reference |
| Novel ethyl acrylate-thiazole derivatives | Human pancreatic α-amylase (2QV4) | Showed moderate to excellent inhibitory activity; docking revealed binding modes. | atmiyauni.ac.in |
| 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-one | COX-1 enzyme | Identified as potent COX-1 inhibitors; docking showed interaction with residue Arg 120. | mdpi.com |
| 5-methylthiazole induced Betti bases | Cancerous target proteins (1M17, 1M14) | Scaffold IVa exhibited the best docking scores, supporting its bio-activity. | tandfonline.com |
| Substituted thiazoles | 5-HT6 receptor | Compounds showed promising activity as 5-HT6 antagonists; docking revealed binding with key amino acid residues. | jocpr.comresearchgate.net |
Molecular Mechanics and Dynamics for Conformational Analysis
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors, QSAR models can predict the activity of new, unsynthesized compounds.
3D-QSAR studies, using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate tandfonline.comtandfonline.com. These studies provided valuable information for structure-activity relationships, helping to guide the design of new derivatives with improved antimicrobial activity tandfonline.com. The models generated showed good predictive power, with high q² and r² values tandfonline.com. Other QSAR studies on thiazole-containing compounds have been used to develop models for predicting anticancer activity, identifying important descriptors like dipole moment and HOMO energy that influence biological efficacy biolscigroup.usnih.gov. While no QSAR analysis specifically including this compound was found, these examples show the strength of the approach for optimizing the biological activity of thiazole-based compounds.
Comparative Molecular Field Analysis (CoMFA)
Comparative Molecular Field Analysis (CoMFA) is a powerful 3D-Quantitative Structure-Activity Relationship (3D-QSAR) technique used to correlate the biological activity of a series of compounds with their 3D structural properties. researchgate.netresearchgate.net The methodology involves aligning the molecules and then calculating their steric and electrostatic fields at various grid points. researchgate.net A statistical method, typically Partial Least Squares (PLS), is then employed to derive a correlation between these fields and the observed biological activities. researchgate.net
While specific CoMFA studies on this compound are not extensively documented in publicly available literature, numerous studies on other thiazole derivatives highlight the utility of this approach. For instance, in a study on a series of 2-(indol-5-yl)thiazole derivatives as xanthine (B1682287) oxidase inhibitors, a CoMFA model yielded a high leave-one-out cross-validation correlation coefficient (q²) of 0.841 and a non-cross-validated correlation coefficient (r²) of 0.985, indicating a statistically significant and predictive model. researchgate.net Similarly, a 3D-QSAR study on pyridyl aminothiazole derivatives as Chk1 inhibitors produced a CoMFA model with a q² of 0.608 and an r² of 0.972. nih.gov
These studies generate 3D contour maps that visualize the regions where modifications to the steric and electrostatic fields would likely enhance biological activity. researchgate.net For thiazole derivatives, CoMFA models have successfully identified key structural features that influence their inhibitory activities. researchgate.netphyschemres.org
Table 1: Illustrative CoMFA Statistical Results for Thiazole Derivatives
| Study Subject | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Predictive r² | Reference |
| 2-(indol-5-yl)thiazole derivatives | 0.841 | 0.985 | 0.653 | researchgate.net |
| Pyridyl aminothiazole derivatives | 0.608 | 0.972 | 0.668 | nih.gov |
| Thiazole derivatives as biofilm inhibitors | 0.538 | 0.925 | Not Reported | physchemres.org |
| Ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives | > 0.70 | > 0.80 | Not Reported | tandfonline.com |
Comparative Molecular Similarity Indices Analysis (CoMSIA)
Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR method that complements CoMFA. mdpi.com In addition to steric and electrostatic fields, CoMSIA evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. mdpi.com This broader range of descriptors can sometimes lead to more robust and predictive models. tandfonline.com
In the context of thiazole derivatives, CoMSIA has proven to be a valuable tool. For the same series of 2-(indol-5-yl)thiazole derivatives mentioned earlier, the CoMSIA model produced a q² of 0.794 and an r² of 0.972. researchgate.net A study on thiazole derivatives as succinate (B1194679) dehydrogenase inhibitors reported a CoMSIA model with a q² of 0.614 and an r² of 0.957. The resulting contour maps from CoMSIA provide intuitive guidance for structural modifications to improve activity by highlighting favorable and unfavorable regions for different physicochemical properties. researchgate.net
For example, a CoMSIA study on pyridyl aminothiazole derivatives identified that a combination of steric, electrostatic, and hydrogen bond acceptor fields yielded a reliable model with a q² of 0.662 and an r² of 0.970. nih.gov
Table 2: Illustrative CoMSIA Statistical Results for Thiazole Derivatives
| Study Subject | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Predictive r² | Reference |
| 2-(indol-5-yl)thiazole derivatives | 0.794 | 0.972 | Not Reported | researchgate.net |
| Pyridyl aminothiazole derivatives | 0.662 | 0.970 | 0.641 | nih.gov |
| Thiazole derivatives as biofilm inhibitors | 0.593 | 0.905 | Not Reported | physchemres.org |
| Thiazole derivatives as SDHI inhibitors | 0.614 | 0.957 | 0.80 |
Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the development of new chemical entities, including flavor compounds and potential therapeutic agents. pharmtech.comscielo.br Computational tools are frequently used to predict these properties, offering a rapid and cost-effective way to screen compounds. nih.gov
These studies typically evaluate parameters such as lipophilicity (logP), aqueous solubility (logS), gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes. nih.govtandfonline.com For instance, a study on 2-hydroxy benzothiazole-based derivatives showed that most compounds had predicted absorption percentages of over 70% and complied with Lipinski's rule of five, suggesting good drug-likeness. nih.gov Another study on imidazo[2,1-b]thiazole (B1210989) derivatives used the SwissADME tool to evaluate their pharmacokinetic properties. researchgate.net
Table 3: Predicted ADME Properties for a Representative Thiazole Derivative (Illustrative)
| Property | Predicted Value/Classification | Significance |
| Lipophilicity (logP) | 1.5 - 2.5 | Influences absorption and distribution |
| Aqueous Solubility (logS) | Moderately Soluble | Affects bioavailability |
| Gastrointestinal (GI) Absorption | High | Indicates good oral bioavailability |
| Blood-Brain Barrier (BBB) Permeant | Yes/No (Varies by model) | Relevant for CNS effects |
| CYP450 2D6 Inhibitor | Likely/Unlikely | Potential for drug-drug interactions |
| Lipinski's Rule of Five | Compliant (0 violations) | Suggests drug-likeness |
| Bioavailability Score | ~0.55 | Overall indicator of oral bioavailability |
Note: The values in this table are illustrative and based on typical predictions for structurally similar small molecule thiazole derivatives. Actual values for this compound would require specific computational analysis.
Biochemical Pathways and Molecular Interactions Involving Thiazole Compounds
Role in Natural Product Biosynthesis
The biosynthesis of natural products often involves complex enzymatic reactions to construct intricate molecular architectures. Thiazole-containing compounds are no exception, with their formation being a key step in the biosynthesis of essential molecules like thiamin.
Involvement in Cellular Metabolism and Coenzyme Formation
The thiazole (B1198619) moiety, once synthesized, is crucial for the formation of the coenzyme thiamine (B1217682) pyrophosphate (TPP), also known as thiamine diphosphate (B83284) (TDP). ijrpr.com TPP is an essential cofactor for numerous enzymes involved in central metabolic pathways, including the catabolism of carbohydrates and amino acids. rsc.orgresearchgate.net For instance, TPP is required for the activity of enzymes like pyruvate (B1213749) dehydrogenase and α-ketoglutarate dehydrogenase, which are critical for cellular respiration. ijrpr.com The thiazolium ring within TPP is the chemically active part, acting as an electron sink to facilitate reactions such as the decarboxylation of α-keto acids. ijrpr.com
Mechanistic Studies of Molecular Interactions
The biological activity of thiazole compounds is intrinsically linked to their ability to interact with various biological macromolecules. These interactions are fundamental to their roles as coenzymes and their potential as therapeutic agents.
Interaction with Biological Macromolecules (e.g., Enzymes, Receptors)
The thiazole ring and its derivatives are known to interact with a wide range of biological targets, including enzymes and receptors. ijrpr.comsmolecule.com Thiamine pyrophosphate, containing the thiazole ring, binds to the active sites of several key enzymes in metabolism. ijrpr.com The unique electronic properties of the thiazole ring contribute to its ability to form stable complexes with these proteins.
Furthermore, synthetic thiazole derivatives have been the subject of extensive research due to their diverse pharmacological activities, which stem from their interactions with various biological macromolecules. researchgate.netwjrr.org For example, some thiazole derivatives have been shown to interact with bovine serum albumin (BSA), a model protein for studying drug-protein interactions, through a static quenching mechanism, indicating the formation of a stable complex. mdpi.com The study of these interactions is crucial for understanding the mechanisms of action of thiazole-containing compounds and for the rational design of new molecules with specific biological functions. smolecule.com Research has explored the potential of various substituted thiazoles as inhibitors of enzymes like protein kinases and as agents with antimicrobial or anticancer properties. rsc.orgontosight.ai
| Compound Family | Interacting Macromolecule(s) | Significance of Interaction |
| Thiamine Pyrophosphate (TPP) | Pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, etc. | Essential for central metabolic pathways. ijrpr.com |
| Synthetic Thiazole Derivatives | Bovine Serum Albumin (BSA), various enzymes and receptors. | Model for drug-protein interactions, basis for pharmacological activity. smolecule.commdpi.com |
| 2,4-Disubstituted-1,3-thiazoles | Candida species | Potential antifungal activity. mdpi.com |
| 2-amino-4-methylthiazole-5-carboxylate derivatives | Human cancer cell lines | Potential antineoplastic activity. tandfonline.com |
Biochemical Pathway Modulation (Activation or Inhibition)
A review of available scientific literature did not yield specific information regarding the direct modulation (activation or inhibition) of biochemical pathways by 2-Ethyl-5-methylthiazole. While the broader class of thiazole derivatives has been studied for various biological activities, including enzyme inhibition and receptor binding, specific research detailing these interactions for this compound is not presently available.
Future Research Directions and Emerging Applications
Development of Novel Synthetic Methodologies
Future research is heavily geared towards developing more efficient, sustainable, and versatile methods for synthesizing 2-Ethyl-5-methylthiazole and its derivatives. Traditional multi-step syntheses are often hampered by low yields and the use of harsh reagents. tandfonline.com Consequently, the development of novel synthetic strategies is a key priority.
One of the most promising areas is the application of palladium-catalyzed C-H (Carbon-Hydrogen) bond activation and direct arylation. Research on closely related alkylthiazoles has demonstrated that ligand-free palladium acetate (B1210297), Pd(OAc)₂, can efficiently catalyze the direct arylation of the thiazole (B1198619) ring. researchgate.net This method offers a more atom-economical and environmentally attractive alternative to traditional cross-coupling reactions. Future work will likely focus on optimizing these catalytic systems for this compound, potentially using as little as 0.1-0.001 mol% of the catalyst with certain substrates. researchgate.net
Furthermore, there is a significant trend towards one-pot synthesis procedures and multicomponent reactions. researchgate.netrsc.org These strategies, which allow for the construction of complex molecules from simple, commercially available starting materials in a single step, drastically improve efficiency and reduce waste. tandfonline.comresearchgate.net The use of green chemistry techniques, such as ultrasound-assisted synthesis, is also an emerging area. Ultrasound irradiation can accelerate reaction rates and improve yields, offering a more sustainable approach to producing thiazole derivatives. rsc.org Applying these modern one-pot and ultrasound-assisted methodologies to the synthesis of this compound is a clear direction for future research.
Advanced Spectroscopic and Analytical Techniques for Trace Analysis
The role of this compound as a volatile organic compound (VOC) in food and other biological systems necessitates the development of highly sensitive and non-invasive analytical techniques for its detection at trace levels.
A significant advancement in this area is the use of Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). jmb.or.kr This technique has been successfully employed to identify this compound (also known as 4-ethyl-5-methylthiazole) as a specific volatile metabolic marker for freshness in cabbage and to distinguish it from cabbage infected with the soft-rot-causing bacterium Pectobacterium carotovorum. jmb.or.kr The HS-SPME-GC-MS method is powerful because it allows for the analysis of volatile compounds directly from the headspace of a sample, requiring minimal preparation and enabling non-destructive testing. jmb.or.kr
Future research will likely focus on refining these methods to enhance their sensitivity and expand their application. This includes developing new sorbent coatings for SPME fibers to improve the selective extraction of thiazoles and creating portable, rapid-detection systems for real-time quality control in the food industry and for non-invasive disease diagnostics in agriculture and potentially medicine. jmb.or.kr
Integration of Computational Chemistry for Predictive Modeling
Computational chemistry and molecular modeling are becoming indispensable tools for accelerating the discovery and development of new applications for thiazole derivatives. By simulating molecular structures and interactions, researchers can predict chemical reactivity, biological activity, and material properties, thereby guiding experimental work more efficiently.
A key future direction is the use of computational studies to understand and optimize synthetic reactions. For instance, kinetic models derived from computational studies on catalytic mechanisms can accurately explain experimental results and help in the rational tuning of ligands to maximize the turnover rate of reactions like C-H arylation. researchgate.net
Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies are crucial for designing new molecules with targeted biological activities. tandfonline.com By correlating structural features with biological data, 3D-QSAR models can predict the potency of new derivatives, saving significant time and resources in their synthesis and testing. tandfonline.com Molecular docking is another powerful computational technique used to predict how a molecule like this compound or its derivatives might bind to a biological target, such as an enzyme or receptor. This approach is instrumental in drug discovery, as seen in studies on other thiazole derivatives targeting specific enzymes. ajgreenchem.comresearchgate.net The integration of these computational tools will be essential for exploring the potential of this compound in pharmaceuticals and agrochemicals. medium.comchemimpex.com
Elucidation of Novel Biochemical Roles and Pathways
While this compound is known as a flavor component, its specific roles in biological systems are not fully understood. A major frontier for future research is the elucidation of its biochemical functions and metabolic pathways.
Intriguing evidence from related compounds suggests a potential link to essential metabolic processes. For example, the structurally similar compound 5-(2-Hydroxyethyl)-4-methylthiazole is a known intermediate in the biosynthesis of thiamine (B1217682) (Vitamin B1), where it is phosphorylated by ATP. h-its.org Similarly, other thiazole carboxylate derivatives have been linked to the thiamine biosynthesis pathway. yeastgenome.org A critical area of future investigation will be to determine if this compound is also involved in, or can be metabolized into, components of this vital pathway in certain organisms.
Moreover, the identification of this compound as a volatile metabolite produced by the plant pathogen Pectobacterium carotovorum opens up another research avenue. jmb.or.kr This finding suggests a potential role in microbial metabolism or plant-pathogen communication. Future studies could explore its function as a signaling molecule or as a specific biomarker for detecting bacterial activity, which could have important implications for agriculture and food safety. jmb.or.kr
Q & A
Q. What are the common synthetic routes for 2-Ethyl-5-methylthiazole in academic research?
Answer: this compound is typically synthesized via cyclocondensation or alkylation reactions. Key steps include:
- Cyclocondensation of thioamides : Reacting substituted thioamides with α-haloketones in ethanol under reflux conditions .
- Alkylation of precursor thiazoles : For example, introducing ethyl and methyl groups to a thiazole core using alkyl halides in the presence of catalysts like LiCl or Fe₃O4@FU nanoparticles .
- Purification : Recrystallization from ethanol/water mixtures and validation via thin-layer chromatography (TLC) with solvent systems like toluene/ethyl acetate/water (8.7:1.2:1.1) .
Q. Example Synthesis Protocol :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclocondensation | Ethanol, reflux, 18 hrs | 65% | |
| Alkylation | LiCl, ethanol, 12 hrs | 70-85% |
Q. How is the purity of this compound assessed in laboratory settings?
Answer: Purity validation involves:
- Thin-Layer Chromatography (TLC) : Using iodine vapor to visualize spots, with solvent systems like n-hexane/ethyl acetate (40:60) .
- Melting Point Analysis : Comparing observed values (e.g., 141–143°C) to literature data .
- Spectroscopic Methods : NMR and IR to confirm absence of impurities (e.g., unreacted starting materials) .
Q. What spectroscopic methods are employed for characterizing this compound?
Answer:
- ¹H/¹³C-NMR : Assigns proton and carbon environments (e.g., thiazole ring protons at δ 6.5–7.5 ppm) .
- IR Spectroscopy : Identifies functional groups (e.g., C-S stretch at ~650 cm⁻¹) .
- Mass Spectrometry : Confirms molecular weight (127.21 g/mol) via peaks at m/z 127 (M⁺) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of this compound synthesis?
Answer:
- Catalyst Screening : Fe₃O4@FU nanoparticles improve yields by 15–20% compared to traditional catalysts .
- Solvent Optimization : Polar aprotic solvents (e.g., DMSO) enhance cyclocondensation efficiency .
- Reaction Time : Extending reflux duration to 18–24 hrs maximizes conversion .
Q. Case Study :
- Baseline Protocol : 65% yield in ethanol .
- Optimized Protocol : 82% yield using DMSO and Fe₃O4@FU nanoparticles .
Q. What strategies are recommended for resolving contradictions in spectral data during structural elucidation?
Answer:
Q. Example Contradiction :
- Reported Melting Point : 141–143°C vs. observed 135–138°C.
- Resolution : Verify recrystallization solvent purity and heating rate during analysis .
Q. What methodologies are used to evaluate the biological activity of this compound derivatives?
Answer:
- In Vitro Assays : Screen for antimicrobial activity using broth microdilution (MIC values) .
- Analgesic Testing : Tail-flick or hot-plate tests in rodent models, with dose-response curves .
- Mechanistic Studies : Molecular docking to predict interactions with targets like cyclooxygenase-2 (COX-2) .
Q. Example Bioactivity Data :
| Derivative | Activity (IC₅₀) | Assay Type | Reference |
|---|---|---|---|
| Compound 22b | 12.5 µM (COX-2) | Docking | |
| Compound 22c | 8.3 µM (Antimicrobial) | MIC |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
